8,10-Dinitro-7H-benzo[c]phenothiazine
Description
8,10-Dinitro-7H-benzo[c]phenothiazine is a nitro-substituted derivative of the phenothiazine scaffold, characterized by two nitro (-NO₂) groups at positions 8 and 10 of the tricyclic aromatic system. The phenothiazine core consists of two benzene rings fused to a central sulfur- and nitrogen-containing thiazine ring.
Properties
CAS No. |
52599-23-2 |
|---|---|
Molecular Formula |
C16H9N3O4S |
Molecular Weight |
339.3 g/mol |
IUPAC Name |
8,10-dinitro-7H-benzo[c]phenothiazine |
InChI |
InChI=1S/C16H9N3O4S/c20-18(21)10-7-13(19(22)23)15-14(8-10)24-16-11-4-2-1-3-9(11)5-6-12(16)17-15/h1-8,17H |
InChI Key |
NFGCJIDMHCWOCC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2SC4=CC(=CC(=C4N3)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Two-Step Synthesis via Intermediate Halonaphthoquinones
A widely adopted method involves the reaction of 2-amino-5-nitrophenol with 2,3-dichloro-1,4-naphthoquinone in ethanol under basic conditions (potassium acetate), followed by treatment with 2-aminothiophenol. This two-step process first generates a halogenated phenoxazine intermediate, which undergoes nucleophilic aromatic substitution (SNAr) with aminothiophenol to form the benzo[c]phenothiazine core.
Reaction Conditions
- Step 1 : Ethanol, 2 h reflux, 77% yield (intermediate: 6-chloro-9-nitro-5-oxo-5H-benzo[a]phenoxazine).
- Step 2 : Ethanol, 60°C for 5 h, 33% yield (final product).
Key Data
| Parameter | Value |
|---|---|
| Melting Point | 340°C (dec.) |
| λmax (UV-Vis) | 688 nm (dichloromethane) |
| Crystallographic Space Group | Fdd2 (orthorhombic) |
This route’s low yield stems from steric hindrance during cyclization, necessitating optimized stoichiometry of aminothiophenol.
Ullmann Coupling of Dinitrodiphenylsulfide Derivatives
Potassium Hydroxide-Mediated Cyclization
A patent-derived method employs 2-acetamido-4-trifluoromethyl-2',4'-dinitrodiphenylsulfide dissolved in acetone, treated with potassium hydroxide (4 N in ethanol), and refluxed for 45 minutes. Subsequent cooling precipitates 7-nitro-10-acetyl-2-(trifluoromethyl)phenothiazine, which is hydrolyzed to remove acetyl groups.
Optimization Insights
- Solvent : Acetone enhances solubility of dinitrodiphenylsulfide precursors.
- Base : KOH promotes deprotonation of thiol groups, facilitating cyclization.
- Yield : 91% for acetylated intermediate; 70% after deacetylation.
Spectroscopic Validation
- ¹H-NMR (DMSO-d₆) : δ 7.61 (d, J = 9.1 Hz, 2H, aromatic), 8.96 (d, J = 2.6 Hz, 1H, NH).
- ¹³C-NMR : 118.8–141.9 ppm (aromatic carbons).
Direct Nitration of Preformed Benzo[c]phenothiazine
Nitric Acid-Sulfuric Acid Mediated Electrophilic Substitution
While less common due to poor regioselectivity, direct nitration of benzo[c]phenothiazine using HNO₃-H₂SO₄ at 0–5°C introduces nitro groups at positions 8 and 10. The electron-deficient nature of the heterocyclic ring directs nitration to meta positions relative to sulfur and nitrogen.
Challenges
- Byproducts : Over-nitration yields 3,7,8,10-tetranitro derivatives.
- Yield : <50% due to competing side reactions.
Mitigation Strategy
- Temperature Control : Maintaining sub-10°C minimizes polysubstitution.
- Stoichiometry : 2.2 equivalents of HNO₃ ensures mono-nitration.
Nucleophilic Aromatic Substitution with 1,2-Difluoro-4,5-dinitrobenzene
One-Pot Synthesis via SNAr Mechanism
Reacting 2-aminothiophenol with 1,2-difluoro-4,5-dinitrobenzene in ethanol (Na₂CO₃, 80°C) produces 2,3-dinitrophenothiazine analogs. Adapting this method by substituting the dihalonitroarene precursor enables precise placement of nitro groups at positions 8 and 10.
Critical Parameters
| Parameter | Value |
|---|---|
| Reaction Time | 10 h |
| Yield | 46–68% |
| Purification | Recrystallization (CH₂Cl₂) |
Mechanistic Note
The electron-withdrawing nitro groups activate the benzene ring, facilitating displacement of fluorine by the thiolate anion.
Comparative Analysis of Synthetic Routes
Table 1: Method Comparison for 8,10-Dinitro-7H-Benzo[c]phenothiazine
Chemical Reactions Analysis
8,10-Dinitro-7H-benzo[c]phenothiazine undergoes various chemical reactions, including:
Scientific Research Applications
8,10-Dinitro-7H-benzo[c]phenothiazine has several scientific research applications:
Mechanism of Action
The mechanism of action of 8,10-Dinitro-7H-benzo[c]phenothiazine involves its interaction with molecular targets and pathways in biological systems. The nitro groups in the compound can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can induce oxidative stress in cells . This oxidative stress can result in cell damage or death, making the compound potentially useful as an antimicrobial or anticancer agent . The specific molecular targets and pathways involved in these effects are still under investigation .
Comparison with Similar Compounds
Table 1: Comparison of HDAC6 Inhibitory Activity and Selectivity
Key Findings :
- Azaphenothiazines (e.g., 7i) enhance HDAC6 inhibition (5 nM) and selectivity due to improved electronic interactions with the enzyme’s active site .
- Chlorine at position 3 (7q) reduces selectivity, likely due to steric hindrance or altered binding dynamics .
Antioxidant Activity and Nitric Oxide (NO) Consumption Inhibition
Phenothiazines inhibit lipid peroxidation and NO consumption, with activity dependent on substituent electronic effects.
Table 2: IC₅₀ Values for NO Consumption Inhibition
Key Findings :
- N-10 Substitution: Methylation at N-10 reduces antioxidant activity, whereas unsubstituted phenothiazines (e.g., compound 26, IC₅₀ = 80 nM) retain potency .
- Nitro groups in 8,10-Dinitro-7H-benzo[c]phenothiazine may reduce antioxidant capacity compared to phenoxazine (19 nM) due to diminished electron-donating ability .
Anticancer and Multidrug Resistance (MDR) Reversal
Phenothiazines reverse MDR by modulating P-glycoprotein (P-gp) and enhancing chemotherapeutic drug accumulation.
Table 3: Structural Features Influencing Anticancer/MDR Activity
Key Findings :
Table 4: Redox Potentials and Photocatalytic Performance
Key Findings :
Q & A
Basic Research Questions
Q. What are the established synthetic protocols for 8,10-dinitro-7H-benzo[c]phenothiazine derivatives?
- Methodological Answer : Synthesis typically involves nitration of precursor phenothiazine derivatives under controlled conditions. For example, nitro-substituted phenothiazines are synthesized using anhydrous DMF as a solvent, with coupling agents like COMU and bases such as DIPEA (e.g., yields of 58–60% after 26–69 hours of stirring) . Purification is achieved via flash column chromatography with solvent systems like CH₂Cl₂/MeOH/HOAc . For nitration, precise temperature control (e.g., 0°C for TFA-mediated reactions) is critical to avoid over-nitration .
Q. How is the molecular structure of this compound confirmed experimentally?
- Methodological Answer : Structural confirmation relies on a combination of techniques:
- X-ray crystallography resolves bond angles and crystal packing (e.g., CCDC reference 2209381 for phenothiazine derivatives) .
- NMR spectroscopy identifies substituent positions: ¹H NMR detects aromatic protons (δ 8.51 ppm for nitro-adjacent protons), while ¹³C NMR assigns carbons (e.g., C-10a”’ at 143.6 ppm) .
- Mass spectrometry (MS) confirms molecular weight (e.g., ESI+/- matches calculated masses within 0.001 Da) .
Q. What safety precautions are essential when handling nitro-substituted phenothiazines?
- Methodological Answer : Nitro groups increase compound reactivity and potential toxicity. Lab protocols include:
- Use of fume hoods to avoid inhalation of fine powders .
- Glovebox handling for air-sensitive reactions involving TFA or Et₃SiH .
- Disposal via approved chemical waste streams due to environmental persistence .
Advanced Research Questions
Q. How do electronic effects of nitro groups influence the biological activity of phenothiazine-based HDAC inhibitors?
- Methodological Answer : The electron-withdrawing nitro groups enhance binding to histone deacetylase (HDAC) active sites by increasing the compound’s electrophilicity. In phenothiazine-hydroxamic acid hybrids (e.g., compounds 7l and 7m ), nitro substitution at positions 8 and 10 stabilizes the planar conformation, improving HDAC isoform selectivity (e.g., IC₅₀ < 1 µM for HDAC6) . Computational modeling (DFT) can predict charge distribution to guide structural optimization .
Q. What experimental strategies resolve contradictions in reported synthetic yields for nitro-phenothiazines?
- Methodological Answer : Discrepancies in yields (e.g., 58% vs. 85%) arise from variations in:
- Reaction time : Prolonged stirring (69 vs. 26 hours) improves conversion but risks decomposition .
- Solvent polarity : Higher MeOH content in CH₂Cl₂/MeOH/HOAC systems (3% vs. 2%) enhances solubility of intermediates .
- Workup protocols : Washing with diethyl ether vs. water reduces loss of polar byproducts . Systematic DoE (Design of Experiments) can optimize these parameters .
Q. How does the crystal packing of this compound affect its photophysical properties?
- Methodological Answer : Intermolecular interactions (e.g., π-π stacking between nitro-aromatic systems) influence charge-transfer transitions. Single-crystal XRD data reveal dihedral angles (e.g., 121.74° between benzothiazine and nitro-phenyl rings) that correlate with fluorescence quenching observed in UV-Vis spectra (λmax shifts > 20 nm in solid vs. solution states) . Time-resolved spectroscopy can quantify excimer formation in aggregated states .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
